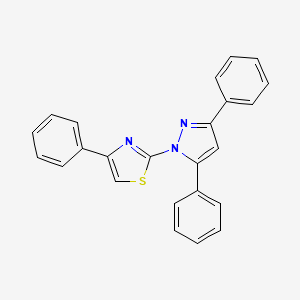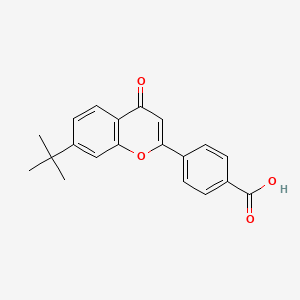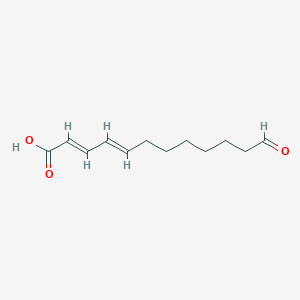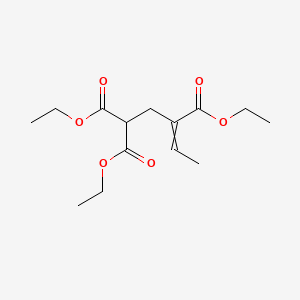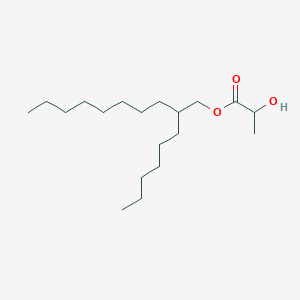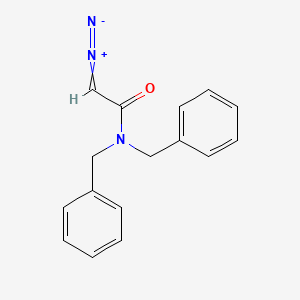![molecular formula C20H20N2O4 B14307532 Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate CAS No. 114476-29-8](/img/structure/B14307532.png)
Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate is a complex organic compound that features a carbazole moiety linked to a propanedioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate typically involves a multi-step process. One common method includes the reaction of 9H-carbazol-3-amine with diethyl propanedioate under specific conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl propanedioate. This enolate ion then reacts with the carbazole derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carbazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the carbazole moiety.
Substitution: Alkylated carbazole derivatives.
Scientific Research Applications
Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl {[(9-ethyl-9H-carbazol-3-yl)amino]methylidene}propanedioate
- Diethyl {[(9H-carbazol-9-yl)methyl]propanedioate}
Uniqueness
Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate is unique due to the specific positioning of the amino group on the carbazole ring, which can significantly influence its reactivity and interaction with biological targets.
Properties
CAS No. |
114476-29-8 |
|---|---|
Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
diethyl 2-[(9H-carbazol-3-ylamino)methylidene]propanedioate |
InChI |
InChI=1S/C20H20N2O4/c1-3-25-19(23)16(20(24)26-4-2)12-21-13-9-10-18-15(11-13)14-7-5-6-8-17(14)22-18/h5-12,21-22H,3-4H2,1-2H3 |
InChI Key |
WMTMVTQZLUSOSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC2=C(C=C1)NC3=CC=CC=C32)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


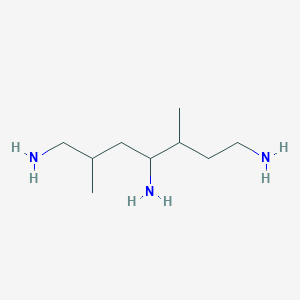
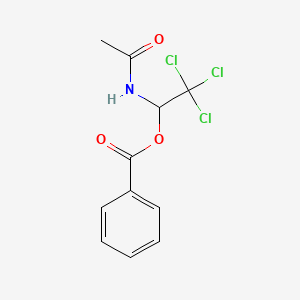
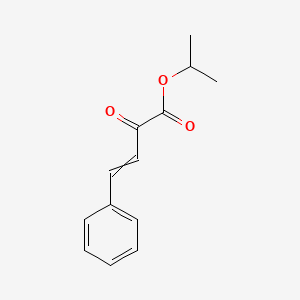
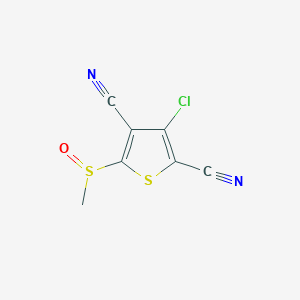
![Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis-](/img/structure/B14307490.png)
![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)
